Talampanel
Descripción general
Descripción
Talampanel: es un fármaco que ha sido investigado por su uso potencial en el tratamiento de diversos trastornos neurológicos, incluyendo la epilepsia, los gliomas malignos y la esclerosis lateral amiotrófica (ELA) . Actúa como un antagonista no competitivo del receptor AMPA, un tipo de receptor ionótropo de glutamato en el sistema nervioso central . El this compound ha demostrado eficacia en ensayos clínicos para la epilepsia, pero su desarrollo se suspendió debido a su deficiente perfil farmacocinético .
Aplicaciones Científicas De Investigación
Química: El talampanel se utiliza como herramienta de investigación para estudiar el receptor AMPA y su papel en los trastornos neurológicos .
Biología: En la investigación biológica, el this compound se utiliza para investigar los mecanismos de la excitotoxicidad y la neuroprotección .
Medicina: El this compound ha sido estudiado por sus potenciales efectos terapéuticos en el tratamiento de la epilepsia, los gliomas malignos y la ELA . Ha mostrado promesa en la reducción de las convulsiones y la provisión de neuroprotección en modelos animales .
Industria: En la industria farmacéutica, el this compound sirve como compuesto líder para el desarrollo de nuevos fármacos que se dirigen al receptor AMPA .
Mecanismo De Acción
El talampanel ejerce sus efectos actuando como un antagonista no competitivo del receptor AMPA . Este receptor es un tipo de receptor ionótropo de glutamato que media la transmisión sináptica rápida en el sistema nervioso central . Al inhibir el receptor AMPA, el this compound reduce la neurotransmisión excitatoria, lo que puede ayudar a prevenir las convulsiones y proteger las neuronas del daño excitotóxico .
Análisis Bioquímico
Biochemical Properties
Talampanel is a potent noncompetitive and selective antagonist of the glutamine AMPA receptors . It interacts with the AMPA receptors in the central nervous system . The nature of these interactions is noncompetitive, meaning that this compound does not compete with the natural ligand for binding but binds to a separate site, which changes the receptor’s behavior .
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. For instance, it has been observed to decrease levodopa-induced dyskinesias by 40% in parkinsonian monkeys . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its action as a noncompetitive and selective antagonist of the glutamine AMPA receptors . This means that it binds to a site on the AMPA receptors separate from the active site, changing the receptor’s conformation and thus inhibiting its activity .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have a half-life of 3-6 hours . This suggests that the effects of this compound can change over time, potentially due to factors such as the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, and it has been found that these effects can vary with different dosages
Metabolic Pathways
It is known that this compound dosing strategies may be reliant on concomitant antiepileptic drug (AED) medication, as enzyme-inducing AEDs enhance, whereas valproic acid (VPA) inhibits its metabolism .
Transport and Distribution
It is rapidly absorbed, with maximal plasma concentrations achieved within 1-3 hours .
Subcellular Localization
As a noncompetitive and selective antagonist of the glutamine AMPA receptors, it is likely that it localizes to areas of the cell where these receptors are present .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El talampanel se sintetiza a través de una serie de reacciones químicas que implican la formación de un derivado de benzodiazepina. Los pasos clave incluyen la formación del núcleo 2,3-benzodiazepina y la posterior funcionalización para introducir los sustituyentes necesarios .
Métodos de producción industrial: La producción industrial del this compound implica la optimización de la ruta sintética para asegurar un alto rendimiento y pureza. Esto generalmente incluye el uso de técnicas avanzadas de purificación como la recristalización y la cromatografía para aislar el producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: El talampanel sufre varias reacciones químicas, incluyendo:
Oxidación: El this compound puede oxidarse para formar varios metabolitos.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en el núcleo de la benzodiazepina.
Sustitución: Las reacciones de sustitución pueden introducir diferentes sustituyentes en el anillo aromático.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.
Sustitución: Las reacciones de sustitución a menudo implican agentes halogenantes como el bromo o el cloro.
Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados del this compound con grupos funcionales modificados, que pueden tener diferentes propiedades farmacológicas .
Comparación Con Compuestos Similares
Compuestos similares:
GYKI 52466: Otro antagonista no competitivo del receptor AMPA con propiedades farmacológicas similares.
Singularidad: El this compound es único en su afinidad de unión específica y selectividad por el receptor AMPA. Ha mostrado un amplio espectro de acción en modelos animales de epilepsia y neuroprotección . su deficiente perfil farmacocinético, incluyendo una vida media corta, ha limitado su desarrollo clínico .
Propiedades
IUPAC Name |
1-[(8R)-5-(4-aminophenyl)-8-methyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-7-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-11-7-14-8-17-18(25-10-24-17)9-16(14)19(21-22(11)12(2)23)13-3-5-15(20)6-4-13/h3-6,8-9,11H,7,10,20H2,1-2H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JACAAXNEHGBPOQ-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)N)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)N)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167259 | |
Record name | Talampanel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10167259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Talampanel is a potent noncompetitive and selective antagonist of the glutamine AMPA receptors. Studies in primates have shown that the administration of talampanel to parkinsonian monkeys significantly decreased levodopa-induced dyskinesias by 40%. When given alone, talampanel did not modify the severity of parkinsonian symptoms. However, in combination with levodopa, talampanel potentiated the antiparkinsonian action of levodopa by increasing motor activity. | |
Record name | Talampanel | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04982 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
161832-65-1 | |
Record name | (-)-Talampanel | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=161832-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Talampanel [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161832651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Talampanel | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04982 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Talampanel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10167259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 161832-65-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TALAMPANEL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVS43XG1L5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Talampanel ((R)-7-acetyl-5-(4-aminophenyl)-8,9-dihydro-8-methyl-7H-1,3-dioxolo[4,5-h][2,3]benzodiazepine) acts as a non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. [, , , , , , , ] These receptors are a subtype of glutamate receptors, which mediate fast excitatory synaptic transmission in the central nervous system. [, , , , ] By blocking AMPA receptors, this compound inhibits the binding of glutamate, thus reducing neuronal excitation. [, , , , , ] This inhibition has been implicated in neuroprotection by reducing excitotoxicity, a process where excessive glutamate signaling leads to neuronal damage and death. [, , , , , ]
ANone: The provided research papers primarily focus on the biological activity and clinical applications of this compound. Information regarding its material compatibility and stability under various conditions is not discussed in these papers.
A: this compound is not reported to possess catalytic properties. Its primary mechanism of action involves binding to AMPA receptors, not catalyzing chemical reactions. [, , , , , , ]
A: While the provided research doesn't delve into specific computational modeling studies on this compound, one paper mentions that molecular modeling was employed to design and synthesize N-substituted 1,2,3,4-tetrahydroisoquinolines as potential AMPA receptor antagonists. [] This suggests the potential application of computational chemistry in understanding and optimizing this compound's interactions with its target.
A: Research indicates that the 4-aminophenyl group in this compound's structure is crucial for its AMPA receptor antagonist activity. [, ] Synthesizing analogs with modifications to this group, such as transposition or steric shielding, resulted in a loss of activity, highlighting its significance for binding. [] Additionally, replacing the allyl group in a related lead compound with a 2-cyanoethyl group led to increased inhibitory activity against AMPA receptor-mediated toxicity, demonstrating the impact of structural modifications on potency. [] Furthermore, introducing specific substitutions, such as a 4'-bromophenyl group and piperidine ring, in tetrahydroisoquinoline derivatives resulted in compounds with potency comparable to this compound, further emphasizing the role of structural variations in influencing activity. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.